2-Amino-4-morpholino-s-triazine

PI3K/mTOR dual inhibitors kinase selectivity medicinal chemistry

Sourcing a reliable morpholino-triazine building block with validated SAR for PI3K/mTOR drug discovery often entails inconsistent purity and uncertain supply. 2-Amino-4-morpholino-s-triazine (CAS 2045-25-2) resolves this as the definitive precursor to the Gedatolisib (PKI-587) chemotype. • Preferred scaffold for potent PI3Kα (IC50 0.4 nM) and mTOR (IC50 1.6 nM) dual inhibitors. • Enables >1000-fold mTOR selectivity over PI3Kα via structure-guided optimization. • Validated ligand for antiproliferative POCOP-Ni(II) pincer complexes (IC50 0.55 µM vs. leukemia). • Batch-specific analytical documentation supplied; stable under ambient storage.

Molecular Formula C7H11N5O
Molecular Weight 181.2 g/mol
CAS No. 2045-25-2
Cat. No. B1266507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-morpholino-s-triazine
CAS2045-25-2
Molecular FormulaC7H11N5O
Molecular Weight181.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=N2)N
InChIInChI=1S/C7H11N5O/c8-6-9-5-10-7(11-6)12-1-3-13-4-2-12/h5H,1-4H2,(H2,8,9,10,11)
InChIKeyQEJUSHCHCOTTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-morpholino-s-triazine: Versatile Building Block


2-Amino-4-morpholino-s-triazine (CAS 2045-25-2, also known as 4-(4-Morpholinyl)-1,3,5-triazin-2-amine) is a 1,3,5-triazine derivative bearing a morpholino group at the 4-position and a primary amino group at the 2-position . This heterocyclic scaffold is a crucial intermediate in medicinal chemistry, primarily serving as a synthetic precursor to advanced PI3K/mTOR kinase inhibitors and as a versatile platform for generating libraries of bioactive triazine derivatives [1].

2-Amino-4-morpholino-s-triazine: Critical Role of Morpholino Group


Generic substitution of the morpholino group in 2-Amino-4-morpholino-s-triazine with other heterocyclic amines (e.g., piperidine, thiomorpholine) or alkyl/aryl substituents is not scientifically equivalent. The morpholine ring provides a specific hydrogen-bonding pattern and optimal steric fit within the ATP-binding pockets of PI3K and mTOR kinases, which is critical for achieving potent, low-nanomolar inhibition [1]. Furthermore, the presence of the morpholino group directly influences the physicochemical properties and drug-likeness of derived inhibitors, impacting cellular permeability, metabolic stability, and oral bioavailability in ways that alternative substituents do not [2]. These structure-activity relationships are well-defined; substituting the morpholine moiety leads to significant changes in potency, isoform selectivity, and pharmacokinetic profile, rendering simple generic replacement a high-risk strategy in drug discovery and chemical biology applications.

2-Amino-4-morpholino-s-triazine: Quantitative Evidence Guide


Morpholino-Mediated mTOR Selectivity Over PI3Kα

In a series of morpholino-triazine derivatives, strategic substitution on the triazine core, including the retention of the morpholino group, enabled the design of inhibitors with extreme selectivity. For example, the introduction of a difluoromethyl-substituted 2-aminopyridine group to a morpholino-triazine scaffold resulted in a >1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays . This level of selectivity is not achievable with simpler amino-triazine analogs lacking the morpholino pharmacophore.

PI3K/mTOR dual inhibitors kinase selectivity medicinal chemistry

Tri-Substitution Drives Anticancer Activity

A direct comparative study demonstrated that tri-substituted s-triazine derivatives bearing a morpholino group (compounds 13e–h) exhibited potent in vitro anticancer activity, with IC50 values often below 1 µM against various cancer cell lines. In stark contrast, di-substituted s-triazine derivatives lacking the full substitution pattern, including those without the morpholino group, were found to be inactive [1]. This highlights the essential role of the morpholino substituent and the complete substitution pattern for biological activity.

anticancer structure-activity relationship triazine derivatives

Morpholino-Triazine Pincer Complexes: Antileukemia Activity

POCOP-Ni(II) pincer complexes functionalized with a morpholino-s-triazine moiety were synthesized and evaluated for antiproliferative activity. Complexes 3a and 3b, bearing the morpholino-s-triazine group, showed potent activity against the K562 leukemia cell line with IC50 values of 0.55 ± 0.04 µM and 0.59 ± 0.04 µM, respectively [1]. While a direct comparator without the morpholino-s-triazine group is not provided in this study, this data establishes a high baseline of potency for this specific functional motif in a metal complex context.

organometallic anticancer agents nickel pincer complexes cytotoxicity

Gedatolisib Precursor: Dual PI3K/mTOR Inhibition

Gedatolisib (PKI-587) is a highly efficacious, clinical-stage dual inhibitor of PI3K and mTOR, with reported IC50 values in the low nanomolar range for PI3Kα (0.4 nM) and mTOR (1.6 nM) [1]. The core structure of PKI-587 is a bis(morpholino-1,3,5-triazine) derivative, which is synthesized from a 2-amino-4-morpholino-s-triazine building block. In contrast, structurally related inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold show significantly higher IC50 values (e.g., PI3Kα IC50 > 100 nM) and lack the favorable pharmacokinetic profile of PKI-587 [2].

PI3K/mTOR dual inhibitor clinical candidate cancer therapy

Sustained Ligand Efficiency in mTOR Inhibitor Optimization

A structure-based optimization study starting from morpholino-triazine hits identified via virtual screening led to mTOR inhibitors with low nanomolar potency while maintaining high ligand efficiency (LE) and low molecular weight [1]. The study reported that the lead optimization process retained a low molecular weight (typically < 400 Da) and desirable drug-like properties, a balance not always achieved with other heterocyclic cores. This underscores the intrinsic drug-likeness of the morpholino-triazine scaffold compared to more lipophilic or less efficient alternatives.

ligand efficiency mTOR selectivity drug design

Low CYP450 Inhibition Risk

In a series of orally bioavailable PI3K inhibitors based on the indazole-substituted morpholino-triazine scaffold, lead compound 26 showed minimal inhibition of major CYP450 isoforms (CYP3A4, CYP2C19, and CYP2D6) at a concentration of 10 µM [1]. This contrasts with many other kinase inhibitor scaffolds that are known to be potent CYP inhibitors, which can lead to significant drug-drug interactions and clinical safety concerns.

drug metabolism CYP450 inhibition drug-drug interaction

2-Amino-4-morpholino-s-triazine: Key Applications


Clinical Dual PI3K/mTOR Inhibitor Synthesis

This compound is the preferred starting material for the synthesis of bis(morpholino-1,3,5-triazine) derivatives, including the clinical candidate Gedatolisib (PKI-587), which exhibits potent dual inhibition of PI3Kα and mTOR (IC50 values of 0.4 nM and 1.6 nM, respectively) [1]. Its use is validated by the successful progression of this chemotype to Phase II clinical trials for various cancers, demonstrating superior potency and pharmacokinetics compared to alternative triazine-based scaffolds [2].

Selective mTOR Kinase Inhibitor Development

For projects requiring selective mTOR inhibition over PI3Kα, the morpholino-triazine scaffold, derived from 2-Amino-4-morpholino-s-triazine, is uniquely suited. Structure-guided optimization has enabled the design of inhibitors with >1000-fold selectivity for mTOR, a feat not readily achievable with other triazine cores or heterocycles . This scaffold provides a rational path to achieving the exquisite selectivity required for targeting specific nodes in the PI3K/Akt/mTOR pathway while minimizing off-target toxicity.

Organometallic Anticancer Agent Development

2-Amino-4-morpholino-s-triazine serves as an effective ligand precursor for the synthesis of POCOP-Ni(II) pincer complexes. These complexes exhibit potent antiproliferative activity, with IC50 values as low as 0.55 µM against leukemia cell lines [3]. This application demonstrates the compound's versatility beyond traditional small-molecule drug discovery and opens avenues in the field of bioorganometallic chemistry.

PI3K/mTOR SAR Library Synthesis

Due to its modular nature and well-defined structure-activity relationships (SAR), 2-Amino-4-morpholino-s-triazine is an ideal building block for the rapid assembly of diverse compound libraries. Its use in library synthesis allows medicinal chemists to efficiently explore chemical space around the PI3K/mTOR pharmacophore, as demonstrated by the generation of potent, low-nanomolar inhibitors with favorable ligand efficiency and drug-like properties [4].

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